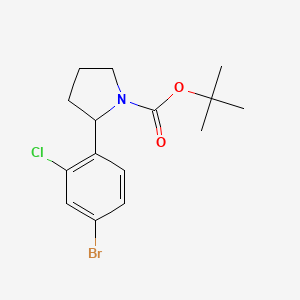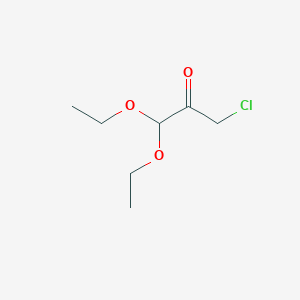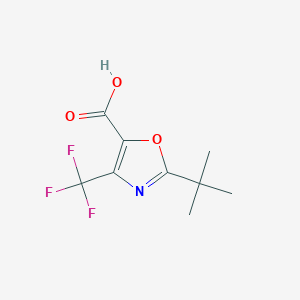
2-(2-Aminoethoxy)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Aminoethoxy)acetonitrile is an organic compound with the molecular formula C4H8N2O. It is a versatile intermediate used in various chemical syntheses and industrial applications. The compound features an amino group and a nitrile group, making it a valuable building block in organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethoxy)acetonitrile typically involves the reaction of 2-chloroethanol with sodium cyanide to form 2-cyanoethanol, which is then reacted with ammonia to yield the desired compound. The reaction conditions often include:
Temperature: 50-80°C
Solvent: Acetonitrile or water
Catalyst: Sodium hydroxide or potassium carbonate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions helps achieve high yields and purity.
化学反応の分析
Types of Reactions
2-(2-Aminoethoxy)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oximes or nitriles
Reduction: Primary amines
Substitution: Alkylated or acylated derivatives
科学的研究の応用
2-(2-Aminoethoxy)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing heterocyclic compounds and pharmaceuticals.
Biology: Employed in the synthesis of bioactive molecules and enzyme inhibitors.
Medicine: Investigated for its potential as a precursor in drug development.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
作用機序
The mechanism of action of 2-(2-Aminoethoxy)acetonitrile involves its functional groups. The amino group can form hydrogen bonds and participate in nucleophilic attacks, while the nitrile group can undergo hydrolysis or reduction. These interactions enable the compound to act as a versatile intermediate in various chemical reactions.
類似化合物との比較
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: Similar structure but with a dimethylamino group instead of an amino group.
2-(2-Aminoethoxy)ethanol: Similar structure but with a hydroxyl group instead of a nitrile group.
Uniqueness
2-(2-Aminoethoxy)acetonitrile is unique due to its combination of an amino group and a nitrile group, which provides distinct reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for producing a wide range of compounds.
特性
分子式 |
C4H8N2O |
|---|---|
分子量 |
100.12 g/mol |
IUPAC名 |
2-(2-aminoethoxy)acetonitrile |
InChI |
InChI=1S/C4H8N2O/c5-1-3-7-4-2-6/h1,3-5H2 |
InChIキー |
PVGKLOVLJVCBCB-UHFFFAOYSA-N |
正規SMILES |
C(COCC#N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(E)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B12442221.png)
![2-chloro-1-[3-(furan-2-yl)-7-(furan-2-ylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone](/img/structure/B12442226.png)

![2-{[(2,5-Dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B12442232.png)






![3-[(1E)-3-Ethoxy-3-oxoprop-1-EN-1-YL]phenylboronic acid](/img/structure/B12442288.png)
![Tert-butyl 2-(aminomethyl)-3-methylidene-7-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride](/img/structure/B12442292.png)

